DPNI-GABA's Reduced GABAA Receptor Antagonism Compared to Unmodified NI-caged GABA
The primary differentiator for DPNI-GABA is its minimized pharmacological interference at GABAA receptors. Unlike the earlier 5-methoxycarbonylmethyl-7-nitroindolinyl-GABA (NI-caged GABA), DPNI-GABA demonstrates a substantially lower affinity for the receptor. This is a direct consequence of the structural addition of a bisphosphate group to the caging moiety [1]. The IC50 for inhibiting GABA-evoked peak responses is reported as approximately 0.5 mM, which is described as 'much lower affinity' compared to the unsubstituted comparator [2].
| Evidence Dimension | Inhibition of GABA(A) receptor-mediated peak responses |
|---|---|
| Target Compound Data | IC50 ~0.5 mM |
| Comparator Or Baseline | 5-methoxycarbonylmethyl-7-nitroindolinyl-GABA (NI-caged GABA) |
| Quantified Difference | Described as 'much lower affinity'; IC50 for DPNI-GABA is approximately 0.5 mM, while NI-caged GABA is characterized as a clear antagonist [2]. |
| Conditions | Electrophysiological recordings in neuronal preparations (receptor activation assays). |
Why This Matters
This reduced antagonism is critical for experimental fidelity, as it ensures that the caged compound itself does not significantly alter baseline receptor function before uncaging, enabling cleaner, more interpretable results.
- [1] Trigo FF, et al. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ. J Neurosci Methods. 2009;181(2):159-69. View Source
- [2] Canepari M, Nelson L, Papageorgiou G, Corrie JE, Ogden D. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. J Neurosci Methods. 2001;112(1):29-42. View Source
